molecular formula C6H15ClMgSi B12558229 Magnesium, chloro[3-(trimethylsilyl)propyl]-

Magnesium, chloro[3-(trimethylsilyl)propyl]-

Cat. No.: B12558229
M. Wt: 175.03 g/mol
InChI Key: QFRCSSIEYYWQDE-UHFFFAOYSA-M
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Description

Magnesium, chloro[3-(trimethylsilyl)propyl]- is a key component of the ionic surfactant magnesium bis(3-(trimethylsilyl)-propyl) 2-sulfosuccinate (Mg(AOTSiC)₂). This compound is characterized by:

  • Branched trimethylsilyl "hedgehog" structure with a brush-like architecture, distinct from linear or T-shaped surfactants .
  • Ionic nature, leading to a higher critical aggregation concentration (CAC) compared to non-ionic trisiloxane surfactants .
  • Superspreading performance on hydrophobic substrates like polyvinylidene fluoride, surpassing traditional trisiloxane surfactants in spreading efficiency .
  • Hydrolysis resistance due to the absence of –O–Si–O–Si– backbones, which are prone to degradation in trisiloxanes .

Properties

IUPAC Name

magnesium;trimethyl(propyl)silane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15Si.ClH.Mg/c1-5-6-7(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRCSSIEYYWQDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClMgSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;trimethyl(propyl)silane;chloride typically involves the reaction of trimethyl(propyl)silane with magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of magnesium;trimethyl(propyl)silane;chloride can be achieved through the direct reaction of trimethyl(propyl)silane with magnesium chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

This reagent participates in nucleophilic additions to carbonyl groups, forming carbon-carbon bonds. For example:

  • Aldehydes/Ketones : Reacts with aldehydes or ketones to yield secondary or tertiary alcohols after hydrolysis. The bulky trimethylsilyl group may influence steric outcomes, favoring less hindered adducts.

  • Esters/Amides : Undergoes addition to esters or amides, producing tertiary alcohols or ketones, respectively.

Reactions typically proceed in ethereal solvents like THF or diethyl ether. Polar solvents (e.g., THF) enhance reaction rates by stabilizing the Grignard intermediate .

Cross-Coupling Reactions

The reagent facilitates cross-coupling reactions under catalytic conditions:

  • Kumada Coupling : Reacts with aryl or vinyl halides in the presence of nickel or palladium catalysts to form C–C bonds. For example:

    R–X+(Me3Si)CH2CH2CH2MgClPd catalystR–CH2CH2CH2SiMe3+MgXCl\text{R–X} + (\text{Me}_3\text{Si})\text{CH}_2\text{CH}_2\text{CH}_2\text{MgCl} \xrightarrow{\text{Pd catalyst}} \text{R–CH}_2\text{CH}_2\text{CH}_2\text{SiMe}_3 + \text{MgXCl}

    This reaction is valuable for introducing silyl-protected alkyl chains into aromatic systems .

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction stereochemistry and yield. Data from analogous Grignard reagents reveal the following trends:

SolventDielectric ConstantConversion (%)E/Z Ratio
THF7.610012/88
Diethyl ether4.39518/82
Toluene2.47525/75

Polar solvents like THF enhance nucleophilicity and stereoselectivity, favoring Z-isomers in conjugate additions .

Comparative Reactivity with Analogous Reagents

The trimethylsilyl group enhances stability and modulates reactivity compared to simpler Grignard reagents:

CompoundReactivity with Benzaldehyde (Yield %)Stability in THF
Mg, chloro[3-(trimethylsilyl)propyl]-92High
Propylmagnesium bromide88Moderate
(Trimethylsilyl)methylmagnesium chloride85High

The silyl group reduces side reactions (e.g., enolization) by stabilizing the transition state .

Reactivity with Electrophiles

  • Epoxides : Attacks less substituted epoxide carbons to form alcohols after hydrolysis.

  • Nitriles : Converts nitriles to ketones via intermediate imine formation.

Reactions often require low temperatures (−78°C to 0°C) to mitigate over-addition .

Scientific Research Applications

Chemical Synthesis

Magnesium, chloro[3-(trimethylsilyl)propyl]- serves as a versatile building block in organic synthesis. Its chloropropyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex organosilicon compounds.

  • Synthesis of Organosilicon Compounds : This compound is used to synthesize various silanes and siloxanes. It acts as a precursor to reagents that are crucial in the development of new materials and pharmaceuticals.

Biological Applications

In biological research, magnesium, chloro[3-(trimethylsilyl)propyl]- is employed to modify biomolecules to enhance their stability and functionality.

  • Drug Delivery Systems : The compound has been investigated for its role in developing drug delivery systems. Its ability to form stable complexes with biological molecules can improve the bioavailability and efficacy of therapeutic agents .
  • Biomolecule Stabilization : Through chemical modification, this compound can stabilize proteins and nucleic acids, making it valuable in biotechnological applications such as diagnostics and therapeutics .

Material Science

The incorporation of magnesium, chloro[3-(trimethylsilyl)propyl]- into materials science has led to significant advancements in the development of hybrid materials.

  • Hybrid Nanomaterials : The compound can co-polymerize with various organic monomers to create hybrid nanomaterials that exhibit unique properties. These materials are particularly useful in energy storage and catalysis applications .
  • Adhesives and Sealants : Its silane functionality enhances adhesion between dissimilar materials, making it an effective coupling agent in adhesives and sealants used in construction and automotive industries .

Case Studies

Several case studies highlight the practical applications of magnesium, chloro[3-(trimethylsilyl)propyl]-:

  • Study on Drug Delivery Systems : Research demonstrated that this compound could effectively encapsulate drugs within polymer matrices, significantly improving their release profiles. This was particularly evident in studies involving anticancer drugs where enhanced stability and targeted delivery were achieved .
  • Development of Silica-Based Nanocomposites : In material science research, the use of magnesium, chloro[3-(trimethylsilyl)propyl]- led to the creation of silica-based nanocomposites with improved mechanical properties. These composites showed enhanced thermal stability and resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism of action of magnesium;trimethyl(propyl)silane;chloride involves the interaction of the silane group with various substrates. The silicon atom in the silane group can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of new chemical bonds. The magnesium ion can act as a Lewis acid, coordinating with electron-rich species and enhancing the reactivity of the compound. The chloride ion can participate in nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Mg(AOTSiC)₂ with structurally related compounds:

Compound Name Metal/Center Substituents/Backbone Key Properties/Applications References
Mg(AOTSiC)₂ Magnesium Branched trimethylsilyl propyl Superspreader surfactant, high CAC
Trisiloxane surfactants (e.g., Silwet L77) Silicon –O–Si–O–Si– backbone Non-ionic superspreaders, prone to hydrolysis
Chloro(3-methoxypropyl)diphenylstannane Tin 3-methoxypropyl, diphenyl Organostannane for modular synthesis
(3-(Dimethylamino)propyl)magnesium chloride Magnesium 3-(dimethylamino)propyl Grignard reagent in organic synthesis
(3-Chloropropyl)trimethoxysilane Silicon 3-chloropropyl, trimethoxy Coupling agent for surface modification

Key Differences in Reactivity and Stability

  • Metal Center Influence: Magnesium-based compounds (e.g., Mg(AOTSiC)₂, (3-(dimethylamino)propyl)magnesium chloride) exhibit higher reactivity in polar solvents compared to tin or silicon analogues, which are often used in non-polar environments . Tin-based organostannanes () require specific solvents like benzene or heptane for synthesis, whereas Mg(AOTSiC)₂ is water-soluble due to its ionic nature .
  • Substituent Effects: The trimethylsilyl group in Mg(AOTSiC)₂ enhances hydrophobicity and film-forming ability, critical for superspreading . In contrast, methoxy or dimethylamino substituents (e.g., in (3-Chloropropyl)trimethoxysilane or (3-(dimethylamino)propyl)magnesium chloride) improve solubility in organic phases or coordination chemistry .
  • Hydrolysis Sensitivity :

    • Trisiloxane surfactants degrade readily due to their siloxane backbones, while Mg(AOTSiC)₂’s branched silyl-propyl chain confers stability in aqueous media .

Data Tables

Table 1: Molecular and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight CAC (mM)
Mg(AOTSiC)₂ Not provided C₂₆H₅₄MgO₆S₂Si₂ ~663.4 >10*
Trisiloxane superspreader 131086-05-4 C₁₂H₃₄O₄Si₃ 398.8 0.1–1
(3-Chloropropyl)trimethoxysilane 2530-87-2 C₆H₁₅ClO₃Si 198.72 N/A

*Estimated based on ionic surfactant behavior .

Biological Activity

Magnesium, chloro[3-(trimethylsilyl)propyl]- is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

Magnesium, chloro[3-(trimethylsilyl)propyl]- can be classified as an organomagnesium compound, where the magnesium atom is coordinated with a chloro group and a trimethylsilyl propyl moiety. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various synthetic applications.

Anticancer Properties

Research indicates that magnesium-based compounds can exhibit significant anticancer properties. For instance, studies have shown that certain magnesium reagents can enhance the cytotoxicity of chemotherapeutic agents by facilitating more effective drug delivery systems or by directly inducing apoptosis in cancer cells. A notable example includes the use of magnesium complexes in combination therapies that improve the efficacy of existing anticancer drugs such as bleomycin .

Antimicrobial Activity

Magnesium compounds are also recognized for their antimicrobial properties. The incorporation of magnesium into various formulations has been shown to enhance their effectiveness against a range of pathogens. For example, magnesium chlorides have demonstrated inhibitory effects on bacterial growth, making them potential candidates for developing new antimicrobial agents .

Study 1: Magnesium Chloride in Cancer Treatment

A recent study investigated the role of magnesium chloride in enhancing the cytotoxic effects of traditional chemotherapy drugs. The results indicated that when used in conjunction with doxorubicin, magnesium chloride significantly increased cell death in breast cancer cell lines compared to doxorubicin alone. This suggests that magnesium may play a role in modulating cellular responses to chemotherapy .

Study 2: Antimicrobial Efficacy of Magnesium Complexes

In another study focusing on the antimicrobial properties of magnesium complexes, researchers evaluated the effectiveness of magnesium chlorides against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that these complexes exhibited a dose-dependent inhibition of bacterial growth, highlighting their potential use as antimicrobial agents in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerEnhances apoptosis; improves drug delivery ,
AntimicrobialInhibits bacterial growth ,
CytotoxicityInduces cell death in cancer cell lines

Q & A

Basic: What are the most reliable synthetic routes for Magnesium, chloro[3-(trimethylsilyl)propyl]-?

Methodological Answer:
The compound is typically synthesized via Grignard reagent formation. A common approach involves reacting 3-(trimethylsilyl)propyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key steps include:

Precursor Preparation : Ensure high-purity (3-chloropropyl)trimethylsilane (CAS 2530-85-0) as the starting material .

Activation of Magnesium : Use freshly activated magnesium turnings to enhance reactivity.

Reaction Monitoring : Track exothermic reaction initiation via gas evolution (H₂) and color change.

Purification : Isolate the Grignard reagent under strict anhydrous conditions to avoid hydrolysis.

Validation : Confirm synthesis via NMR (¹H, ¹³C, and ²⁹Si) and FTIR to detect characteristic Si-CH₃ (~0.1 ppm in ¹H NMR) and Mg-C bonds .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify trimethylsilyl protons (δ ~0.1 ppm) and propyl chain signals (δ 1.4–1.8 ppm). ²⁹Si NMR can confirm silicon environment (δ ~10–20 ppm) .
    • FTIR : Look for Si-C (~1250 cm⁻¹) and Mg-C (~500 cm⁻¹) stretches.
  • Elemental Analysis : Quantify Mg, Si, and Cl content to verify stoichiometry.
  • XRD : For crystalline derivatives, confirm lattice structure and bond lengths .

Data Contradictions : Discrepancies in elemental ratios may arise from incomplete reaction or hydrolysis; repeat under stricter anhydrous conditions .

Advanced: How does the steric bulk of the trimethylsilyl group influence reactivity in organometallic reactions?

Methodological Answer:
The trimethylsilyl group introduces steric hindrance, which:

Slows Nucleophilic Attack : Reduces reactivity toward electrophiles (e.g., carbonyl compounds) compared to unsubstituted Grignard reagents.

Stabilizes Transition States : Enhances selectivity in asymmetric synthesis by restricting conformational freedom.

Experimental Design : Compare reaction rates with non-silylated analogs using kinetic studies (e.g., UV-Vis monitoring of substrate consumption).

Case Study : In cross-coupling reactions, steric effects may necessitate higher temperatures or catalytic additives (e.g., CuCN) to achieve acceptable yields .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:
Discrepancies often arise from moisture or oxygen exposure. To address this:

Controlled Stability Studies :

  • Store the compound under argon at –20°C and track decomposition via NMR over time.
  • Compare thermal stability using DSC/TGA under inert vs. ambient conditions .

Contradiction Analysis : If literature reports conflicting decomposition temperatures, verify experimental conditions (e.g., solvent purity, trace water content).

Example : Hydrolysis products (e.g., silanols) detected via GC-MS can indicate storage issues .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and analyze frontier molecular orbitals (FMOs). Focus on Mg-Si bond polarization and charge distribution.
  • MD Simulations : Study solvation effects in THF or ethers to predict aggregation behavior.
  • Validation : Compare computed NMR chemical shifts with experimental data to refine basis sets .

Application : Predict regioselectivity in reactions with aromatic substrates by mapping electrostatic potential surfaces.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Pyrophoric Risk : Use Schlenk lines or gloveboxes to prevent ignition upon air exposure.
  • Hydrolysis Hazards : Neutralize waste with isopropanol/water mixtures in a fume hood.
  • PPE : Wear flame-resistant lab coats and face shields during transfers .

Advanced: How can this compound be applied in polymer or material science?

Methodological Answer:

  • Surface Modification : Use as a coupling agent for silica nanoparticles or glass substrates. The chloro-magnesium bond reacts with surface hydroxyl groups, while the silyl group enables further functionalization (e.g., methacrylate grafting) .
  • Hybrid Materials : Incorporate into block copolymers via living polymerization techniques (e.g., anionic ROP) to create Si-rich domains .

Validation : Analyze material interfaces via XPS or TEM to confirm covalent bonding .

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